Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
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Overview
Description
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate: is a complex organic compound with the molecular formula C21H18N2O4S. This compound is characterized by its unique structure, which includes a phenyl group, a thienylcarbonyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-oxo-2-phenylacetic acid with thienylcarbonyl chloride to form an intermediate, which is then reacted with methyl anthranilate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: This compound has a similar structure but lacks the thienylcarbonyl and amino groups.
Methyl anthranilate: Another related compound, which is used as a flavoring agent and in organic synthesis.
Uniqueness
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a compound of increasing interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, supported by relevant data tables and case studies from diverse research sources.
Chemical Structure and Properties
This compound has a complex structure that can be represented as follows:
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.41 g/mol
The compound features a benzoate group, an oxo group, and a thienylcarbonyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazolidinone skeleton followed by the introduction of the thienylcarbonyl group through acylation reactions. The final product is usually purified using chromatographic techniques.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in PubMed, derivatives were tested against CCRF-CEM leukemia cells, revealing IC50 values indicating varying degrees of cytotoxicity. Notably, some analogues demonstrated complete inactivity, while others showed promising results with IC50 values as low as 6.7 µg/mL .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Data Table: Summary of Biological Activities
Activity Type | Tested Against | IC50 Values (µg/mL) | Comments |
---|---|---|---|
Anticancer | CCRF-CEM leukemia cells | >20 (inactive), 6.7 (active) | Varying activity based on structure |
Antimicrobial | Various bacterial strains | Not specified | Potential for infection treatment |
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-27-21(26)15-10-5-6-11-16(15)22-19(18(24)14-8-3-2-4-9-14)23-20(25)17-12-7-13-28-17/h2-13,19,22H,1H3,(H,23,25) |
InChI Key |
DTVBTJATDLMBPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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